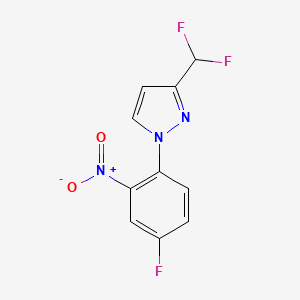
3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a difluoromethyl group, a fluoro-nitrophenyl group, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with difluoromethyl ketone under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The difluoromethyl group can be oxidized to a carboxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-1-(4-amino-2-nitrophenyl)-1H-pyrazole.
Reduction: Formation of 3-(Difluoromethyl)-1-(4-amino-2-nitrophenyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
科学研究应用
3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.
作用机制
The mechanism of action of 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or modulate signaling pathways.
相似化合物的比较
Similar Compounds
- 4-Fluoro-2-nitrophenyl difluoromethyl sulphone
- 4-Fluoro-2-nitrophenyl difluoromethyl sulphide
Uniqueness
3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties
属性
分子式 |
C10H6F3N3O2 |
|---|---|
分子量 |
257.17 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H6F3N3O2/c11-6-1-2-8(9(5-6)16(17)18)15-4-3-7(14-15)10(12)13/h1-5,10H |
InChI 键 |
ACKJIRYTSOOSNI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=CC(=N2)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[4-(aminosulfonyl)anilino]-2,2,2-trichloroethyl}-4-methoxybenzamide](/img/structure/B11712925.png)
![1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11712928.png)

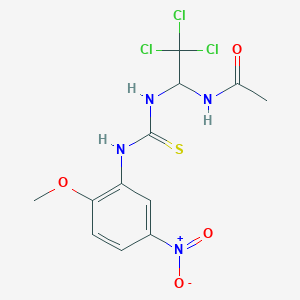
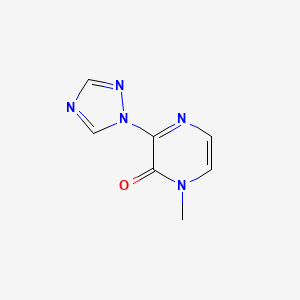
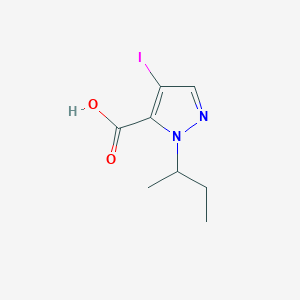
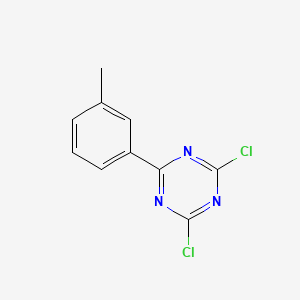
![3-nitro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712970.png)
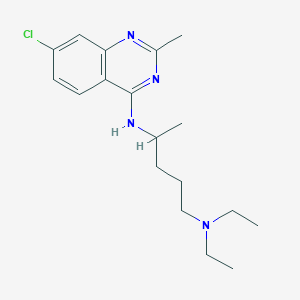
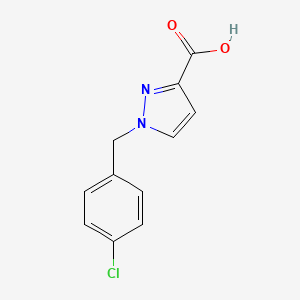

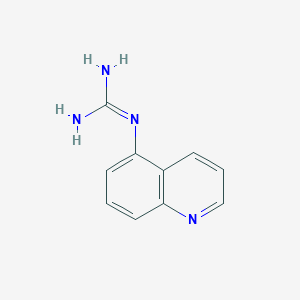
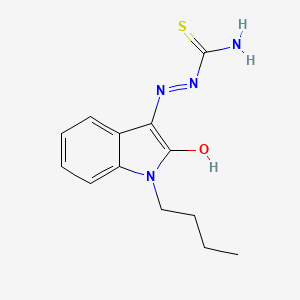
![2-[(2-Carboxyphenyl)carbamoyl]-5-nitrobenzoic acid](/img/structure/B11713011.png)
